Silane, (3-chloropropyl)dimethyl-

Vue d'ensemble

Description

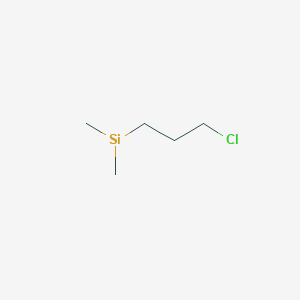

Silane, (3-chloropropyl)dimethyl-: is a chemical compound with the molecular formula C5H13ClSi 3-chloropropyldimethylsilane . This compound is a colorless to slightly yellow liquid with a distinctive silicone-like odor. It is widely used in the chemical industry as an intermediate for the synthesis of various organosilicon compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silane, (3-chloropropyl)dimethyl- is typically synthesized through the reaction of 3-chloropropyl methyl compound with dimethylchlorosilane . The reaction proceeds as follows:

(CH3)3C−Cl+(CH3)2SiCl2→(CH3)3C−Si(CH3)2Cl

This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of Silane, (3-chloropropyl)dimethyl- involves the use of trichlorosilane and chloropropylene as raw materials. The reaction is catalyzed by chloroplatinic acid and other homogeneous platinum complex catalysts. The process involves a hydrosilylation reaction at room temperature, resulting in a production rate of 70-76% .

Analyse Des Réactions Chimiques

Types of Reactions: Silane, (3-chloropropyl)dimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups.

Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Hydrosilylation Reactions: Catalysts such as chloroplatinic acid and homogeneous platinum complexes are used.

Major Products:

Substitution Reactions: Products include various organosilicon compounds with different functional groups.

Hydrosilylation Reactions: Products include silane derivatives with added functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

Silane, (3-chloropropyl)dimethyl- has the molecular formula C5H12Cl2Si and a molecular weight of approximately 136.7 g/mol. Its structure includes a chloropropyl group attached to a silicon atom, which is also bonded to two methyl groups. This configuration allows it to function as a versatile reagent in chemical synthesis processes, particularly in introducing functional groups into organic molecules .

Organic Chemistry Applications

Reagent for Functionalization:

- Silane, (3-chloropropyl)dimethyl- is utilized as a reagent for protecting hydroxyl groups during organic reactions. This protection enables selective functionalization of other molecular sites, facilitating the synthesis of complex organic compounds.

Building Block for Complex Molecules:

- The compound serves as a precursor for synthesizing more complex molecules, including those used in pharmaceuticals and agrochemicals. Its chloropropyl group can engage in substitution reactions with nucleophiles, enhancing its utility in organic synthesis .

Material Science Applications

Adhesion Promoter:

- In material science, silane compounds are often used as adhesion promoters in coatings and sealants. Silane, (3-chloropropyl)dimethyl- improves the bonding between organic materials and inorganic substrates, such as glass and metals .

Corrosion Resistance:

- The compound is employed in formulations designed to enhance corrosion resistance in various materials. Its ability to form stable bonds with surfaces helps create protective layers that mitigate degradation due to environmental factors .

Surface Modification:

- Silane, (3-chloropropyl)dimethyl- can modify surface properties of materials by creating siloxane networks. This modification enhances hydrophobicity or hydrophilicity based on the desired application .

Medical Diagnostics Applications

Radiolabeled Compounds for Imaging:

- One of the most notable applications of silane, (3-chloropropyl)dimethyl- is its role as a starting material for synthesizing misonidazole-based 18F-radiolabeled organosilicon compounds. These compounds are crucial for positron emission tomography (PET), a non-invasive imaging technique used in medical diagnostics to track the distribution and activity of drugs within the body .

Case Study 1: Surface Chemistry Interaction

A study investigated the interaction of silane with 10-methacryloyloxydecyl-dihydrogen phosphate (MDP) on zirconia surfaces. The results indicated that silane treatment enhanced the bonding strength of MDP to zirconia by promoting ionic bond formation. The study utilized time-of-flight secondary ion mass spectrometry (TOF-SIMS) to analyze surface modifications and bonding characteristics .

Case Study 2: Synthesis of Radiolabeled Compounds

Research demonstrated the synthesis of radiolabeled organosilicon compounds using silane, (3-chloropropyl)dimethyl-. The study highlighted the efficiency of this compound in creating tracers for PET imaging, showcasing its significance in advancing medical diagnostics through improved imaging techniques .

Mécanisme D'action

The mechanism of action of Silane, (3-chloropropyl)dimethyl- involves its ability to form covalent bonds with various substrates. The chlorine atom in the compound can be substituted with other functional groups, allowing it to participate in a wide range of chemical reactions. The silicon atom in the compound can also form strong bonds with oxygen and other elements, making it a versatile intermediate in the synthesis of organosilicon compounds .

Comparaison Avec Des Composés Similaires

- Chloro (3-chloropropyl)dimethylsilane

- Chloro (dimethyl)vinylsilane

- Dichloro (3-chloropropyl)methylsilane

- (3-Chloropropyl)trimethoxysilane

Uniqueness: Silane, (3-chloropropyl)dimethyl- is unique due to its specific combination of chlorine and silicon atoms , which allows it to participate in a wide range of chemical reactions. Its ability to form strong covalent bonds with various substrates makes it a valuable intermediate in the synthesis of organosilicon compounds .

Activité Biologique

Silane, (3-chloropropyl)dimethyl- is an organosilicon compound that exhibits significant biological activity. This article will explore its mechanisms of action, biochemical pathways, and implications for various fields, including chemistry, biology, and medicine.

Chemical Structure

Silane, (3-chloropropyl)dimethyl- (C6H15ClO2Si) is characterized by its chloropropyl group which enhances its reactivity with various substrates. It undergoes hydrolysis in the presence of moisture, resulting in the formation of silanols and methanol. This hydrolysis is crucial for its application in surface modification and polymer synthesis .

Mechanism of Action

The primary mode of action involves the formation of strong covalent bonds with substrates, facilitating the production of silicon-based polymers and coatings. This property is leveraged in both industrial applications and biological assays . The compound's ability to modify surfaces makes it valuable in creating bioactive compounds and enhancing the performance of materials used in biological contexts.

Biochemical Pathways

Organosilanes like Silane, (3-chloropropyl)dimethyl- play a role in several biochemical pathways:

- Polymer Formation : The compound contributes to the synthesis of silicon-based polymers which are essential in various applications, including coatings and adhesives.

- Surface Functionalization : It is used to modify surfaces for biological assays, improving the interaction between biological molecules and surfaces .

- Synthesis of Bioactive Compounds : The compound serves as an intermediate in the synthesis of bioactive molecules used in medical applications.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of Silane, (3-chloropropyl)dimethyl-. Key findings include:

These studies indicate that while the compound exhibits some genotoxic properties in vitro, it does not show significant acute toxicity at low concentrations.

Applications

Silane, (3-chloropropyl)dimethyl- has diverse applications across various fields:

- Chemistry : Utilized as an intermediate for synthesizing other organosilicon compounds and as a catalyst in organic reactions.

- Biology : Important for surface modifications that enhance biological assays.

- Medicine : Used in developing radiolabeled compounds for imaging techniques like positron emission tomography (PET) .

Case Studies

-

Surface Modification for Biological Assays

A study demonstrated the successful immobilization of 3-chloropropyltriethoxysilane onto silica using a one-pot synthesis method. This approach enhanced the surface properties for better interaction with biomolecules . -

Toxicological Risk Assessment

Research on repeated inhalation exposure revealed histopathological changes at concentrations as low as 10 ppm. This underscores the importance of monitoring exposure levels in occupational settings .

Propriétés

InChI |

InChI=1S/C5H12ClSi/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIMUNKNMFGPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885013 | |

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18157-31-8 | |

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018157318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.